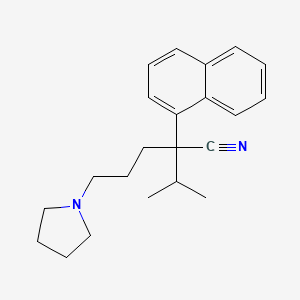
Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- is a chemical compound with the molecular formula C6H6N2O4 It is known for its unique structure, which includes an imidazolidinylidene ring fused to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- typically involves the reaction of propanoic acid derivatives with imidazolidinone compounds under controlled conditions. One common method includes the condensation reaction between propanoic acid and 2,5-dioxo-4-imidazolidinone in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)-.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The imidazolidinylidene ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the imidazolidinylidene ring under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted imidazolidinylidene derivatives.
Scientific Research Applications
Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- involves its interaction with specific molecular targets. The imidazolidinylidene ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid
- 1-(2,4-(3H,5H)imidazoledione)propionic Acid
- Hydantoin-5-propionic Acid
Uniqueness
Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C6H6N2O4 |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
3-(2,5-dioxoimidazolidin-4-ylidene)propanoic acid |
InChI |
InChI=1S/C6H6N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h1H,2H2,(H,9,10)(H2,7,8,11,12) |
InChI Key |
UHOYTLPRDQZJNO-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C1C(=O)NC(=O)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


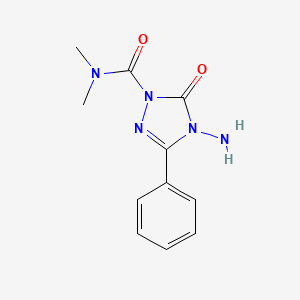
![2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine](/img/structure/B13788548.png)
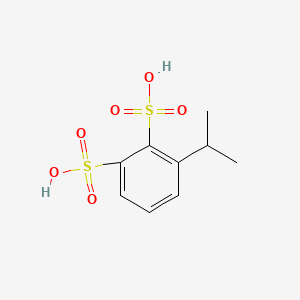
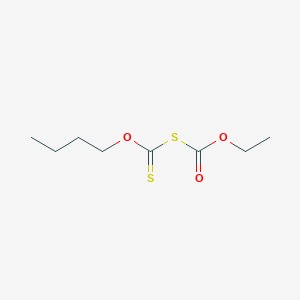
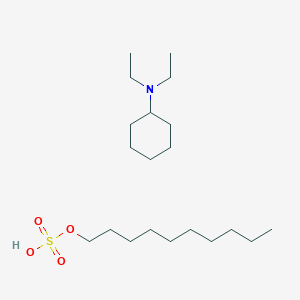
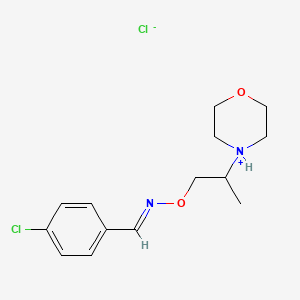
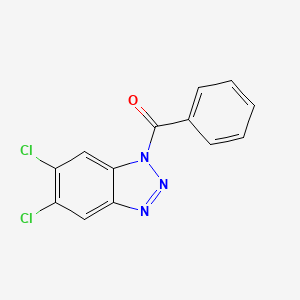
![Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)

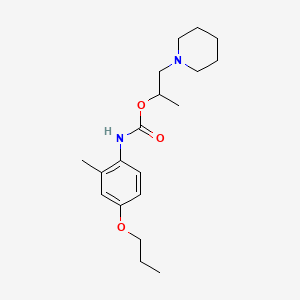
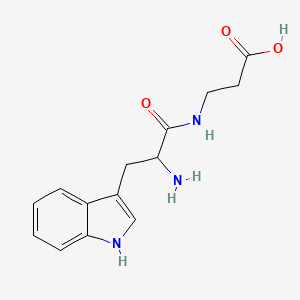
![4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride](/img/structure/B13788599.png)
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)
